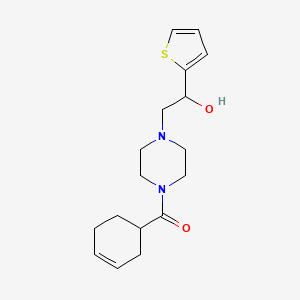

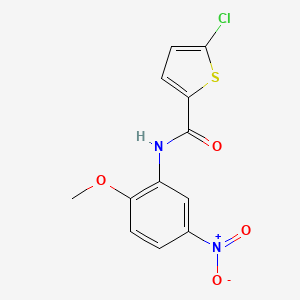

![molecular formula C15H15N3O3 B2638581 Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate CAS No. 706765-84-6](/img/structure/B2638581.png)

Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of “Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate” could potentially involve the Mannich reaction . This is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl (C=O) functional group by formaldehyde (H−CHO) and a primary or secondary amine (−NH2) or ammonia (NH3) .Molecular Structure Analysis

The molecular formula of “Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate” is C14H13N2O2 . The average mass is 241.266 Da and the monoisotopic mass is 241.098251 Da .Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate” could be similar to those of imine formation . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function). Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .科学的研究の応用

Chemical Synthesis and Reagent Development

N-Phthaloylation of Amino Acids and Peptides : A study by Casimir et al. (2002) introduced methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) as an efficient reagent for N-phthaloylation of amino acids and derivatives, presenting a racemization-free procedure that yields excellent results with various compounds including α-amino acids and dipeptides (Casimir, Guichard, & Briand, 2002).

Heterocyclic System Synthesis : Selič et al. (1997) reported on the preparation of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate for synthesizing various heterocyclic systems such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, demonstrating their utility in generating complex molecular structures (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Elucidation : Chiaroni et al. (1997) focused on the preparation of a chiral auxiliary from an unsymmetric pyrrolidine derivative, highlighting the importance of molecular structure characterization through X-ray analysis to ascertain absolute configurations of asymmetric carbon atoms (Chiaroni et al., 1997).

Material Science and Pharmacological Applications

Hyperbranched Aromatic Polyamide : Yang, Jikei, and Kakimoto (1999) explored the thermal polymerization of specific monomers to produce hyperbranched aromatic polyamides, showcasing the synthesis process and properties of these polymers which are significant for applications in material science (Yang, Jikei, & Kakimoto, 1999).

Mast Cell Tryptase Inhibitors : Combrink et al. (1998) identified novel inhibitors of human mast cell tryptase, contributing to the understanding of enzyme inhibition mechanisms and the development of potential therapeutic agents (Combrink et al., 1998).

Electrochromic Materials : Almeida et al. (2017) reported the synthesis and electrochemical characterization of a magenta polypyrrole derivatised with Methyl Red azo dye, revealing its potential applications in electrochromic devices and pH sensors (Almeida et al., 2017).

作用機序

The mechanism of action for “Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate” could involve the Mannich reaction . The reaction starts with the nucleophilic addition of an amine to a carbonyl group followed by dehydration to the Schiff base. The Schiff base is an electrophile which reacts in a second step in an electrophilic addition with an enol formed from a carbonyl compound containing an acidic alpha-proton .

特性

IUPAC Name |

methyl 2-(pyridin-3-ylmethylcarbamoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-21-14(19)12-6-2-3-7-13(12)18-15(20)17-10-11-5-4-8-16-9-11/h2-9H,10H2,1H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZKCTOWFIGASI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

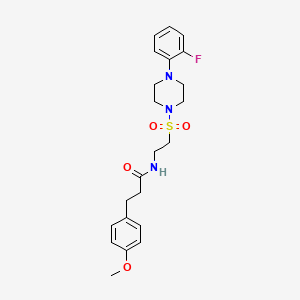

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2638498.png)

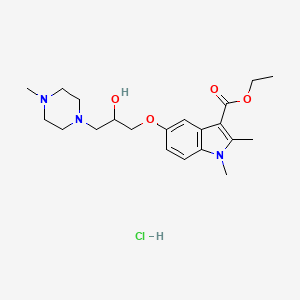

![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylquinazoline-7-carboxylate](/img/structure/B2638502.png)

![N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2638503.png)

![Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2638505.png)

![2-[[(E)-3-[3-[(2-Chlorobenzoyl)amino]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2638507.png)

![4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638517.png)